methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride
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Overview
Description
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride is a heterocyclic compound with a unique structure that includes both pyrrole and pyrimidine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit kinases , suggesting that this compound may also target kinases.
Mode of Action
It is likely that it interacts with its targets, possibly kinases, leading to changes in their activity
Biochemical Pathways
If it does indeed target kinases, it could potentially affect a variety of cellular processes, including signal transduction, cell cycle regulation, and apoptosis .
Result of Action
If it does inhibit kinases, it could potentially disrupt cellular processes regulated by these enzymes, leading to changes in cell behavior .
Biochemical Analysis
Biochemical Properties
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride has been found to play a crucial role in several biochemical pathways. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2 .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a significant impact on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It also has effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with pyrimidine precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, acetonitrile, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocyclic ring and exhibit similar biological activities.
Pyrimidopyrimidines: These compounds have two fused pyrimidine rings and share some chemical properties with methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride
Uniqueness
This compound is unique due to its specific structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of pyrrole and pyrimidine rings provides a versatile scaffold for the development of new compounds with various applications .
Properties
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.2ClH/c1-13-8(12)7-5-2-9-4-11-6(5)3-10-7;;/h2,4,7,10H,3H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJXCLMAGYPPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CN=CN=C2CN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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